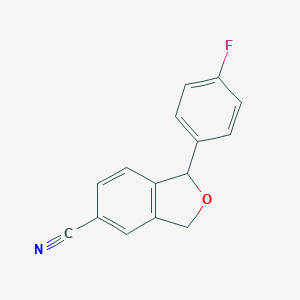

1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10FNO/c16-13-4-2-11(3-5-13)15-14-6-1-10(8-17)7-12(14)9-18-15/h1-7,15H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXCRMKYHFFMNPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)C#N)C(O1)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70431862 | |

| Record name | 1-(4-Fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70431862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64169-67-1 | |

| Record name | 1-(4-Fluorophenyl)-1,3-dihydro-5-isobenzofurancarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64169-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70431862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile

An In-Depth Technical Guide to the Synthesis of 1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile

Abstract

This technical guide provides a comprehensive overview of the , a pivotal intermediate in the manufacturing of the selective serotonin reuptake inhibitors (SSRIs) Citalopram and its S-enantiomer, Escitalopram.[1] These drugs are critical therapeutic agents for managing major depressive disorder and other mood disorders.[2][3] This document details the predominant synthetic strategies, focusing on the underlying chemical principles, step-by-step experimental protocols, and critical process parameters. The primary route discussed involves the strategic construction of the isobenzofuran core, beginning with the synthesis of the key precursor, 5-cyanophthalide, followed by a regioselective Grignard reaction and subsequent reductive cyclization.

Introduction and Retrosynthetic Analysis

The target molecule, this compound, possesses the core bicyclic ether structure of Citalopram but lacks the N,N-dimethylaminopropyl side chain. Its synthesis is a critical step that establishes the essential phenyl-furan-nitrile framework.

A logical retrosynthetic analysis disconnects the molecule at the C1-phenyl bond and the ether linkage, identifying 5-cyanophthalide and a 4-fluorophenyl organometallic species as key synthons. This approach forms the basis of the most widely adopted and industrially scalable synthetic route.

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of Key Precursor: 5-Cyanophthalide

5-Cyanophthalide (1,3-dihydro-1-oxo-5-isobenzofurancarbonitrile) is the cornerstone starting material for this synthesis. While commercially available, its preparation from more fundamental precursors like 5-carboxyphthalide is a common industrial practice. The conversion of the carboxylic acid to a nitrile is typically a multi-step process designed for high purity and yield.

One established method involves the conversion of 5-carboxyphthalide into an acid chloride, followed by reaction with hydroxylamine and subsequent dehydration.[4] Other methods proceed through an amide intermediate which is then dehydrated.[5][6]

Workflow: 5-Carboxyphthalide to 5-Cyanophthalide```dot

Caption: Synthetic workflow for the target molecule.

Experimental Protocol: Core Synthesis

This protocol synthesizes procedures described in various patents and publications. [7][8]

-

Grignard Reagent Preparation (if not commercially sourced): In an oven-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon), place magnesium turnings (1.2 eq). Add a small crystal of iodine and a portion of dry tetrahydrofuran (THF). Add a small amount of 4-fluorobromobenzene (1.1 eq) to initiate the reaction. Once initiated, add the remaining 4-fluorobromobenzene dissolved in THF dropwise to maintain a gentle reflux. After the addition is complete, stir the mixture until the magnesium is consumed.

-

Grignard Reaction: Cool the prepared Grignard reagent to approximately -5 to 0°C. In a separate flask, suspend 5-cyanophthalide (1.0 eq) in a dry solvent such as toluene or THF. [7]3. Slowly add the suspension of 5-cyanophthalide to the cold Grignard reagent solution. Maintain the temperature below 5°C throughout the addition.

-

After the addition, allow the reaction to stir at a low temperature for a few hours until completion (monitored by HPLC).

-

Work-up: Quench the reaction by slowly adding it to a cold aqueous solution of ammonium chloride (NH₄Cl). [7]Separate the organic layer, and extract the aqueous layer with the same organic solvent (e.g., toluene). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Reductive Cyclization: Evaporate the solvent to obtain the crude ketone intermediate. Dissolve this intermediate in a suitable alcoholic solvent like methanol.

-

Cool the solution to 0-5°C and add sodium borohydride (NaBH₄) portion-wise. Stir the reaction until the ketone is fully reduced.

-

Adjust the pH of the solution to acidic (pH ~2-3) using an acid such as hydrochloric acid or sulfuric acid to catalyze the cyclization.

-

Final Isolation and Purification: After cyclization is complete, neutralize the mixture and extract the product with a suitable solvent (e.g., ether or dichloromethane). The crude product can be purified via column chromatography on silica gel or by crystallization to yield pure this compound.

Summary of Quantitative Data

| Step | Starting Material | Key Reagents | Solvent | Temp. (°C) | Typical Yield | Purity |

| Precursor Synthesis | 5-Carboxyphthalide | SOCl₂, NH₃ | Toluene, DMF | 60-80 | 85-95% | >99% (after recrystallization) |

| Grignard Reaction | 5-Cyanophthalide | 4-F-PhMgBr | THF, Toluene | -5 to 5 | 80-90% | (Crude Intermediate) |

| Reductive Cyclization | Ketone Intermediate | NaBH₄, H⁺ | Methanol | 0-25 | 75-85% | >98% (after purification) |

Conclusion

The is a well-established process that hinges on the precise execution of two key stages: the reliable preparation of high-purity 5-cyanophthalide and its subsequent conversion via a Grignard reaction and chemoselective reductive cyclization. The methodologies described herein are robust and scalable, providing an efficient pathway to this crucial pharmaceutical intermediate. Careful control of reaction conditions, particularly temperature during the Grignard addition, and rigorous purification of intermediates are paramount to achieving high yields and the purity required for downstream pharmaceutical manufacturing.

References

- 1. Process For Preparation Of 5 Cyanophthalide (Intermediate Of [quickcompany.in]

- 2. Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EP1298124B1 - Method For the Preparation of Citalopram - Google Patents [patents.google.com]

- 4. EP1777221A1 - Process for the preparation of 5-cyanophthalide starting from 5-carboxyphthalide - Google Patents [patents.google.com]

- 5. myexperiment.org [myexperiment.org]

- 6. 5-Cyanophthalide synthesis - chemicalbook [chemicalbook.com]

- 7. WO2005077927A1 - One pot synthesis of citalopram from 5-cyanophthalide - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Crystal Structure of 1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the crystal structure of 1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile, widely known as the selective serotonin reuptake inhibitor (SSRI) citalopram. As a critical tool in the management of major depressive disorder and other affective disorders, a thorough understanding of its solid-state chemistry is paramount for drug development, formulation, and intellectual property.[1][2] This document synthesizes crystallographic data, outlines the methodologies for its structural determination, and discusses the implications of its molecular architecture, with a particular focus on its stereoisomers.

Introduction: The Significance of Citalopram's Solid-State Structure

Citalopram, a bicyclic phthalane derivative, is a cornerstone in the therapeutic arsenal against depression.[2][3] It functions by potently and selectively inhibiting the reuptake of serotonin (5-HT) in the central nervous system, thereby enhancing serotonergic activity.[2][3][4] Citalopram is administered as a racemic mixture of its (S)-(+)- and (R)-(-)-enantiomers.[1][5] The therapeutic efficacy, however, is primarily attributed to the (S)-enantiomer, escitalopram.[1]

The solid-state structure of an active pharmaceutical ingredient (API) like citalopram profoundly influences its physicochemical properties, including solubility, stability, and bioavailability. Crystal polymorphism, the ability of a compound to exist in multiple crystalline forms, can have significant clinical and regulatory implications. Therefore, a detailed understanding of the crystal structure of citalopram is not merely an academic exercise but a fundamental aspect of its pharmaceutical science.

Synthesis and Crystallization

The synthesis of citalopram has been approached through various routes, often culminating in the racemic base which can then be resolved or used to form various salts.[6][7][8] A common synthetic strategy involves the preparation of the key intermediate this compound.[8]

Experimental Protocol: Salt Formation and Crystallization for X-ray Diffraction

High-quality single crystals are a prerequisite for elucidation by X-ray diffraction.[9][10] For citalopram, this is typically achieved through the formation of its salts, such as the hydrobromide or oxalate, which often exhibit better crystalline properties than the free base.

Step-by-Step Methodology for Citalopram Hydrobromide Crystallization:

-

Dissolution: Dissolve the purified citalopram free base in a suitable organic solvent, such as isopropanol or acetone.[11]

-

Acidification: Stoichiometrically add a solution of hydrobromic acid (HBr) in a compatible solvent.

-

Nucleation and Growth: Allow the solution to stand at a controlled temperature. Slow evaporation of the solvent or cooling of a saturated solution can promote the growth of single crystals suitable for diffraction studies.

-

Isolation: Carefully isolate the formed crystals from the mother liquor and dry them under vacuum.

The causality behind this choice of salt formation lies in the introduction of strong ionic interactions (N-H+...Br-), which can facilitate the formation of a well-ordered crystal lattice.[12][13]

Caption: Workflow for the crystallization of citalopram hydrobromide.

The Principles of Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal.[9][14][15] The fundamental principle is Bragg's Law, which describes the coherent scattering of X-rays by the electron clouds of atoms arranged in a regular lattice.[9]

When a monochromatic X-ray beam is directed at a single crystal, the X-rays are diffracted in specific directions, creating a unique diffraction pattern of spots of varying intensities.[14] By rotating the crystal and collecting these diffraction patterns, a complete dataset can be obtained.[9] Computational methods are then employed to solve the "phase problem" and reconstruct an electron density map of the unit cell, from which the atomic positions, bond lengths, bond angles, and other structural parameters can be determined with high precision.[9][14][16]

Caption: The experimental workflow of single-crystal X-ray diffraction.

Crystal Structure Analysis of Citalopram Salts

Citalopram Hydrobromide

The crystal structure of racemic citalopram hydrobromide has been solved and refined using synchrotron X-ray powder diffraction data and optimized with density functional theory techniques.[12][13]

| Crystallographic Parameter | Value | Reference |

| Formula | C20H22BrFN2O | [12] |

| Crystal System | Monoclinic | [12] |

| Space Group | P2₁/c | [12] |

| a (Å) | 10.76645(6) | [12] |

| b (Å) | 33.07086(16) | [12] |

| c (Å) | 10.89285(5) | [12] |

| β (°) | 90.8518(3) | [12] |

| Volume (ų) | 3878.03(4) | [12] |

| Z | 8 | [12] |

In the crystal lattice of citalopram hydrobromide, N–H⋯Br hydrogen bonds play a significant role in the structural organization.[12][13] However, the overall crystal energy is predominantly influenced by van der Waals interactions.[12][13]

Citalopram Oxalate

Studies on citalopram oxalate have revealed that the racemic and enantiomeric forms are essentially isostructural, with very similar unit cell parameters.[17] The key distinction is the presence of a crystallographic inversion center in the racemate's structure, which is absent in the enantiomer's structure.[17] This structural similarity allows for the formation of solid solutions across all ratios of the two enantiomers.[17]

Physicochemical Properties and Polymorphism

The physicochemical properties of citalopram are crucial for its formulation and therapeutic action. The hydrobromide salt, for instance, is a fine, white to off-white powder that is sparingly soluble in water and soluble in ethanol.[2]

| Property | Value | Reference |

| Molecular Formula | C20H21FN2O | [1][18] |

| Molar Mass | 324.399 g·mol⁻¹ | [1] |

| Melting Point (HBr salt) | 182-183 °C | [11] |

| Topological Polar Surface Area | 36.3 Ų | [18] |

The potential for polymorphism in citalopram and its salts is an area of active investigation in pharmaceutical development. Different polymorphs can exhibit distinct stabilities and dissolution rates, which can impact the drug's performance. The existence of multiple crystalline forms is often explored through techniques like powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC).

Pharmacological Significance and Stereochemistry

The crystal structure provides a static image that helps rationalize the pharmacological activity of citalopram. The molecule possesses a single stereocenter, leading to the existence of (S)-citalopram (escitalopram) and (R)-citalopram.[1][5][19] The antidepressant effects are almost exclusively due to the (S)-enantiomer, which is a highly selective serotonin reuptake inhibitor.[1][2]

X-ray crystallography studies of the human serotonin transporter (SERT) in complex with (S)-citalopram have revealed that the antidepressant binds to the central site of the transporter, locking it in an outward-open conformation and thereby physically blocking serotonin from binding.[20][21][22] The precise orientation and interactions of the fluorophenyl and cyanophenyl moieties within the binding pocket are critical for its high affinity and selectivity.[23] The (R)-enantiomer is a significantly less potent SERT inhibitor and may even antagonize the action of the (S)-enantiomer.[1]

Conclusion

The determination of the crystal structure of this compound and its salts through X-ray diffraction has been instrumental in understanding its solid-state properties and mechanism of action. This in-depth technical guide has synthesized the available crystallographic data, outlined the experimental and analytical methodologies, and contextualized the structural information within the broader framework of pharmaceutical sciences and drug development. For researchers and scientists, a continued exploration of the solid-state chemistry of citalopram and its analogues will undoubtedly pave the way for the development of improved therapeutics for depressive and anxiety disorders.

References

- 1. Citalopram - Wikipedia [en.wikipedia.org]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Citalopram | C20H21FN2O | CID 2771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Structural basis for recognition of diverse antidepressants by the human serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. WO2000023431A1 - Method for the preparation of citalopram - Google Patents [patents.google.com]

- 7. Synthesis - Citalopram [citalopram-kylen.weebly.com]

- 8. asianpubs.org [asianpubs.org]

- 9. fiveable.me [fiveable.me]

- 10. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 11. Citalopram [drugfuture.com]

- 12. Crystal structure of citalopram hydrobromide, C20H22FN2OBr | Powder Diffraction | Cambridge Core [cambridge.org]

- 13. Crystal structure of citalopram hydrobromide, C20H22FN2OBr | Powder Diffraction | Cambridge Core [cambridge.org]

- 14. creative-biostructure.com [creative-biostructure.com]

- 15. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 16. pulstec.net [pulstec.net]

- 17. researchgate.net [researchgate.net]

- 18. Citalopram | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 19. researchgate.net [researchgate.net]

- 20. X-ray structures and mechanism of the human serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 21. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]

- 22. discovery.researcher.life [discovery.researcher.life]

- 23. pubs.acs.org [pubs.acs.org]

A Senior Application Scientist's Guide to Mechanism of Action Studies for Citalopram Precursors

Abstract

Citalopram, a cornerstone selective serotonin reuptake inhibitor (SSRI), has a well-defined mechanism centered on the potent and selective inhibition of the serotonin transporter (SERT).[][2][3][4][5] However, the pharmacological landscape of its precursors—synthetic intermediates or potential prodrugs—remains a compelling area of investigation. These molecules could act as simple prodrugs, be metabolized into active compounds, or possess intrinsic pharmacological activity. This guide provides a comprehensive, technically-focused framework for elucidating the mechanism of action (MoA) of citalopram precursors. We will move from foundational in vitro characterization to complex in vivo assessments, emphasizing the causal logic behind experimental choices and the establishment of self-validating protocols to ensure data integrity.

Introduction: The Rationale for Investigating Citalopram Precursors

Citalopram is a racemic mixture whose therapeutic effect is primarily attributed to its S-enantiomer, escitalopram, which potently blocks the reuptake of serotonin from the synaptic cleft.[6][7][8] This action increases the concentration of serotonin in the synapse, enhancing serotonergic neurotransmission, which is believed to be a key factor in alleviating depressive symptoms.[2][3][5]

The study of citalopram precursors is driven by several key objectives in drug development:

-

Prodrug Discovery: Designing precursors that are efficiently metabolized to citalopram could optimize its pharmacokinetic profile, potentially improving bioavailability or extending its half-life.

-

Novel Mechanisms: Precursors may exhibit unique polypharmacology, interacting with other neurotransmitter systems or receptors, which could offer a differentiated therapeutic profile.

-

Metabolic Profiling: Understanding how precursors are metabolized is crucial. The primary metabolites of citalopram itself, such as desmethylcitalopram (DCT), are known to be pharmacologically active and contribute to the drug's overall effect.[6][9][10] Investigating the metabolites of precursors is therefore essential.

This guide outlines a logical, phased approach to systematically dissect the MoA of these compounds.

The Primary Target: Understanding the Serotonin Transporter (SERT)

Any MoA study for a citalopram-related compound must begin with a deep understanding of its primary target, SERT (encoded by the SLC6A4 gene).[6][11]

-

Function: SERT is a transmembrane protein responsible for the sodium- and chloride-dependent reuptake of serotonin from the synaptic cleft into the presynaptic neuron.[11][12][13] This process terminates serotonergic signaling and allows for the neurotransmitter to be recycled.[11][14]

-

Structure: Human SERT consists of 12 transmembrane domains. Antidepressants like citalopram bind to a central site within the transporter, locking it in an outward-open conformation and physically obstructing serotonin binding and translocation.[15]

The following diagram illustrates the critical role of SERT in the serotonergic synapse and the inhibitory action of SSRIs.

Caption: The serotonergic synapse and potential site of action for a citalopram precursor.

A Phased Approach to Mechanism of Action Elucidation

A robust MoA study follows a hierarchical progression, starting with simple, high-throughput in vitro systems and advancing to complex in vivo models. This ensures that resource-intensive animal studies are based on a solid foundation of molecular and cellular data.

Caption: A high-level overview of the phased experimental workflow for MoA studies.

Phase 1: In Vitro Characterization – Target Engagement and Selectivity

The initial goal is to determine if the precursor or its potential metabolites directly interact with SERT and to assess their selectivity against other key monoamine transporters.

Radioligand Binding Assays

This is the gold-standard method for quantifying the affinity of a compound for a specific receptor or transporter.[16] The principle is competitive displacement: measuring how effectively the test compound displaces a known high-affinity radioligand from the target.[16][17][18]

Experimental Protocol: Competitive Radioligand Binding for hSERT

-

Materials:

-

Membrane Preparation: Membranes from HEK293 or CHO cells stably expressing human SERT (hSERT).[18][19]

-

Radioligand: [³H]Citalopram or another high-affinity SERT ligand.[18]

-

Test Compound: Citalopram precursor.

-

Reference Compound: (S)-Citalopram or Fluoxetine.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[17][18]

-

Wash Buffer: Ice-cold Assay Buffer.[17]

-

Non-specific Control: High concentration (e.g., 10 µM) of a non-radiolabeled SSRI.[18]

-

Apparatus: 96-well plates, cell harvester, scintillation counter.

-

-

Procedure:

-

In a 96-well plate, set up triplicate wells for Total Binding (buffer only), Non-specific Binding (non-specific control), and a range of concentrations of the test compound (e.g., 10⁻¹¹ to 10⁻⁵ M).[17]

-

Add the radioligand to all wells at a concentration near its dissociation constant (Kd).

-

Add the hSERT membrane preparation (typically 5-20 µg of protein per well).[18][20]

-

Incubate the plate for 60-120 minutes at room temperature to reach equilibrium.[18][20]

-

Rapidly terminate the reaction by vacuum filtration through a glass fiber filter, trapping the membranes. Wash filters with ice-cold wash buffer to remove unbound radioligand.[17][20]

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the inhibitory constant (Ki) from the IC50 value (the concentration of test compound that displaces 50% of the specific binding) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the radioligand concentration and Kd is its dissociation constant.[17]

-

Causality and Interpretation: A low Ki value indicates high binding affinity. This experiment directly confirms target engagement. To build a selectivity profile, this assay must be repeated for the dopamine transporter (DAT) and norepinephrine transporter (NET).

Data Presentation: Transporter Binding Affinity Profile

| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) | SERT/NET Selectivity | SERT/DAT Selectivity |

| (S)-Citalopram | 1.8 | >1000 | >1000 | >550 | >550 |

| Precursor X | 50.2 | 850 | >2000 | 16.9 | >39.8 |

| Metabolite Y | 4.5 | >1500 | >3000 | >333 | >667 |

This is example data. Actual results will vary. A high selectivity ratio (e.g., NET Ki / SERT Ki) is characteristic of an SSRI.

Phase 2: Cellular Assays – Functional Inhibition of Reuptake

Binding does not equal function. The next critical step is to determine if the precursor's binding to SERT translates into functional inhibition of serotonin transport into a cell.

Neurotransmitter Uptake Assays

These assays measure the actual transport of a substrate into cells expressing the transporter. Traditionally, this involved radioactive substrates like [³H]5-HT.[19] Modern methods often use fluorescent substrates that are quenched in the extracellular medium but fluoresce upon entering the cell, allowing for a real-time, no-wash kinetic measurement.[21][22][23][24]

Experimental Protocol: Fluorescence-Based SERT Uptake Inhibition Assay

-

Materials:

-

Cells: HEK293 or JAR cells endogenously or recombinantly expressing hSERT, plated in 96- or 384-well black, clear-bottom plates.[19][22]

-

Assay Kit: Commercial neurotransmitter transporter uptake assay kit (containing fluorescent substrate and masking dye).[21][22]

-

Test Compound: Citalopram precursor.

-

Reference Inhibitor: (S)-Citalopram.

-

Apparatus: Fluorescence microplate reader capable of bottom-reading and kinetic measurements.

-

-

Procedure:

-

Plate cells and allow them to form a confluent monolayer.[22]

-

Remove culture medium and pre-incubate the cells with a range of concentrations of the test compound or reference inhibitor for 10-15 minutes at 37°C.[21]

-

Add the fluorescent substrate/masking dye solution to all wells.

-

Immediately place the plate in the reader and begin kinetic measurement of intracellular fluorescence over 20-30 minutes.

-

-

Data Analysis:

-

The rate of uptake is determined from the slope of the fluorescence-versus-time curve.

-

Plot the percentage inhibition of the uptake rate against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, representing the concentration that causes 50% inhibition of serotonin uptake.

-

Trustworthiness of the Protocol: This protocol is self-validating. A known potent inhibitor like (S)-Citalopram serves as a positive control, while cells lacking the transporter or treated with the inhibitor at saturating concentrations define the baseline. The kinetic read provides richer data than a simple endpoint assay.[24]

Phase 3: In Vivo Assessment – Physiological and Behavioral Consequences

Positive in vitro and cellular results provide a strong rationale for advancing to in vivo studies. These experiments aim to answer three questions:

-

Is the precursor metabolized to citalopram or other active compounds in a living system?

-

Does administration of the precursor engage SERT in the brain?

-

Does this engagement lead to a predictable antidepressant-like behavioral effect?

Pharmacokinetics (PK) and Metabolite Identification

After administering the precursor to a rodent model (e.g., rat or mouse), blood and brain tissue are collected over time. Concentrations of the parent precursor, citalopram, and its metabolites (e.g., desmethylcitalopram) are quantified using LC-MS/MS. This is critical to determine if the precursor is a prodrug. Citalopram is primarily metabolized by CYP2C19 and CYP2D6.[6][9][25]

In Vivo Microdialysis

Microdialysis is a powerful technique for measuring neurotransmitter levels in specific brain regions of freely moving animals.[26][27][28] A probe with a semi-permeable membrane is implanted into a target brain region (e.g., the hippocampus or prefrontal cortex). Administration of an effective SERT inhibitor is expected to cause a significant, measurable increase in extracellular serotonin levels in the collected dialysate.[29]

Behavioral Models of Antidepressant Activity

Behavioral assays are used to assess the potential antidepressant efficacy of a compound. The Forced Swim Test (FST) is a widely used screening tool.[30][31][32][33]

Experimental Protocol: Mouse Forced Swim Test (FST)

-

Principle: Animals administered an effective antidepressant will spend more time actively trying to escape (swimming/climbing) and less time immobile, a state interpreted as "behavioral despair."[31][34]

-

Apparatus: A transparent cylinder filled with water (23-25°C).

-

Procedure:

-

Acclimate mice to the testing room.

-

Administer the citalopram precursor, vehicle control, or positive control (e.g., citalopram) via the appropriate route (e.g., intraperitoneal injection).

-

After a set pre-treatment time (e.g., 30-60 minutes), place each mouse individually into the water-filled cylinder for a 6-minute session.

-

Video record the session. The last 4 minutes are typically scored for time spent immobile.

-

-

Data Analysis:

-

Compare the mean immobility time between the treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in immobility time compared to the vehicle group suggests an antidepressant-like effect.[30]

-

Expert Insight: The FST is a valuable screening tool but is not a model of depression itself.[34] A positive result indicates that the compound engages neurobiological systems relevant to antidepressant action. For compounds affecting both serotonin and norepinephrine, rats can be used, as climbing behavior is associated with noradrenergic activity and swimming with serotonergic activity.[31]

Synthesizing the Data: Building the MoA Narrative

The final step is to integrate the data from all phases to construct a complete MoA profile.

-

Scenario 1: The Prodrug. The precursor shows low in vitro affinity and functional activity, but in vivo studies reveal rapid and extensive conversion to citalopram, a corresponding increase in brain serotonin, and positive FST results. The MoA is clearly defined as a prodrug of citalopram.

-

Scenario 2: The Intrinsically Active Compound. The precursor itself demonstrates high affinity and functional inhibition at SERT in vitro. In vivo, the parent compound is detected in the brain at pharmacologically relevant concentrations, leading to increased serotonin and reduced immobility in the FST. The MoA is direct SERT inhibition.

-

Scenario 3: The Active Metabolite. The precursor is inactive in vitro, but in vivo PK reveals conversion to a novel metabolite (not citalopram). This metabolite, when synthesized and tested, shows potent SERT inhibition. The MoA is bioactivation to a novel active compound.

Conclusion

Elucidating the mechanism of action for a citalopram precursor requires a multi-faceted, hypothesis-driven approach. By systematically progressing from molecular target engagement to cellular function and finally to in vivo physiological and behavioral outcomes, researchers can build a robust and scientifically sound understanding of their compound's pharmacology. This structured methodology, grounded in self-validating protocols and a clear interpretation of causality, is essential for making informed decisions in the drug development pipeline.

References

- 2. What is the mechanism of Citalopram Hydrochloride? [synapse.patsnap.com]

- 3. What is the mechanism of Citalopram? [synapse.patsnap.com]

- 4. Citalopram - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. PharmGKB summary: citalopram pharmacokinetics pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ClinPGx [clinpgx.org]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. Citalopram - Wikipedia [en.wikipedia.org]

- 10. Pharmacological properties of the active metabolites of the antidepressants desipramine and citalopram - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Serotonin transporter - Wikipedia [en.wikipedia.org]

- 12. Structure/function relationships in serotonin transporter: new insights from the structure of a bacterial transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Location and Structure of the Serotonin Transporter [web.williams.edu]

- 14. Structure, function and regulation of the 5-hydroxytryptamine (serotonin) transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. X-ray structures and mechanism of the human serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. giffordbioscience.com [giffordbioscience.com]

- 21. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]

- 22. moleculardevices.com [moleculardevices.com]

- 23. Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pdf.medicalexpo.com [pdf.medicalexpo.com]

- 25. Citalopram and escitalopram plasma drug and metabolite concentrations: genome-wide associations - PMC [pmc.ncbi.nlm.nih.gov]

- 26. benchchem.com [benchchem.com]

- 27. In vivo Monitoring of Serotonin in the Striatum of Freely-Moving Rats with One-Minute Temporal Resolution by Online Microdialysis-Capillary High Performance Liquid Chromatography at Elevated Temperature and Pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 28. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 30. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Frontiers | Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs [frontiersin.org]

- 32. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 33. Forced swimming test in mice: a review of antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]

An In-depth Technical Guide to the Discovery and Synthesis of Citalopram's Core Intermediates

For Researchers, Scientists, and Drug Development Professionals

Abstract

Citalopram, a cornerstone selective serotonin reuptake inhibitor (SSRI), marked a significant advancement in the treatment of major depressive disorder. Its synthesis, first achieved in 1972 by chemist Klaus Bøgesø at the Danish pharmaceutical company Lundbeck, represents a fascinating journey of chemical innovation.[1][2][3][4][5] This guide provides a detailed exploration of the discovery and historical evolution of the synthesis of citalopram's key chemical intermediates. We will dissect the critical chemical transformations, from the construction of the foundational phthalane scaffold to the installation of the characteristic cyano and dimethylaminopropyl groups. This analysis delves into the causality behind experimental choices, highlights the challenges of industrial scale-up, and traces the path from the original racemic mixture to the enantiomerically pure escitalopram.

The Genesis of Citalopram: A Historical Perspective

The story of citalopram begins at Lundbeck in the early 1970s.[1][4] Klaus Bøgesø and his team were engaged in synthesizing derivatives of the phenylpropylamine backbone, aiming to develop antidepressants with improved safety and efficacy profiles over existing tricyclic antidepressants.[4] This research culminated in the synthesis of citalopram in 1972.[1][2] After extensive preclinical and clinical development, it was first marketed in Denmark in 1989 as Cipramil and later in the US in 1998 as Celexa.[1][2] The original patent expired in 2003, paving the way for generic versions.[1][2] A pivotal moment in the citalopram story was the recognition that the therapeutic antidepressant effect resided almost exclusively in the (S)-enantiomer.[1][4] This discovery led Lundbeck to develop and market escitalopram, the isolated (S)-enantiomer, which offered enhanced efficacy.[4]

The Architectural Core: Synthesis of 5-Cyanophthalide

The journey to citalopram begins with the synthesis of its key building block, 5-cyanophthalide. This intermediate provides the essential phthalane (1,3-dihydroisobenzofuran) core and the crucial cyano group. Historically, various synthetic routes have been developed, often starting from readily available materials like terephthalic acid or 5-carboxyphthalide.[6]

One common and industrially relevant approach involves the conversion of 5-carboxyphthalide to 5-cyanophthalide. This transformation typically proceeds through an amide intermediate.

Workflow: Conversion of 5-Carboxyphthalide to 5-Cyanophthalide

References

An In-Depth Technical Guide to the Physicochemical Properties of 1-(4-Fluorophenyl)-5-cyanophthalan

Introduction: The Significance of 1-(4-Fluorophenyl)-5-cyanophthalan in Pharmaceutical Analysis

1-(4-Fluorophenyl)-5-cyanophthalan, systematically named 1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile and commonly identified as a process-related impurity of the widely prescribed antidepressant Citalopram (Citalopram Impurity C), is a molecule of significant interest to researchers, scientists, and drug development professionals.[1][2][3] The control of such impurities is a critical aspect of pharmaceutical development and manufacturing, as mandated by regulatory bodies worldwide. Understanding the physicochemical properties of these impurities is not merely an academic exercise; it is fundamental to developing robust analytical methods for their detection and quantification, ensuring the safety and efficacy of the final drug product.

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(4-Fluorophenyl)-5-cyanophthalan. We will delve into its solubility, dissociation constant (pKa), lipophilicity (logP), and melting point. Beyond a simple listing of data, this guide will explain the causality behind the experimental choices for determining these properties and provide detailed, field-proven protocols. The insights provided herein are designed to be directly applicable to a laboratory setting, aiding in method development, validation, and troubleshooting.

Molecular Identity and Structure

A foundational understanding of a molecule's identity is paramount before delving into its physicochemical characteristics.

| Identifier | Value | Source |

| Chemical Name | This compound | N/A |

| Synonyms | 1-(4-Fluorophenyl)-5-cyanophthalan, Citalopram Impurity C | [1] |

| CAS Number | 372941-54-3 | [1][3] |

| Molecular Formula | C₁₅H₁₀FNO | N/A |

| Molecular Weight | 239.24 g/mol | N/A |

The presence of a fluorophenyl group, a nitrile moiety, and a phthalan core imparts specific chemical characteristics that govern its behavior in various environments.

Synthesis and Formation

1-(4-Fluorophenyl)-5-cyanophthalan is primarily formed as an impurity during the synthesis of Citalopram. One of the key synthetic routes to Citalopram involves the use of this compound as a key intermediate. This intermediate is then reacted with 3-(dimethylamino)propyl chloride to yield Citalopram. Incomplete reaction or side reactions can lead to the presence of unreacted starting material, 1-(4-Fluorophenyl)-5-cyanophthalan, in the final drug substance. A generalized synthetic pathway is outlined below.

Physicochemical Properties and Their Determination

The following sections provide a detailed exploration of the key physicochemical properties of 1-(4-Fluorophenyl)-5-cyanophthalan. Due to the limited availability of direct experimental data for this specific impurity, a combination of established analytical principles and in-silico predictions will be utilized.

Solubility

Theoretical Background and Importance: Aqueous solubility is a critical determinant of a substance's behavior in biological systems and analytical solutions. For a pharmaceutical impurity, its solubility influences its potential to co-precipitate with the active pharmaceutical ingredient (API), its clearance during manufacturing processes, and its chromatographic behavior.

Predicted Solubility Data:

| Parameter | Predicted Value | Method |

| Aqueous Solubility | Low | Inferred from structural similarity to Citalopram and presence of hydrophobic groups |

| Solubility in Organic Solvents | Higher in polar aprotic solvents (e.g., Acetonitrile, DMSO) | Based on general principles of organic chemistry |

Experimental Protocol: Equilibrium Shake-Flask Method

This method is considered the gold standard for determining thermodynamic solubility.[4][5][6][7][8]

Protocol Steps:

-

Preparation of Saturated Solution:

-

Add an excess amount of 1-(4-Fluorophenyl)-5-cyanophthalan to a series of vials containing buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological and chromatographic conditions.[7]

-

Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.[4][7] The time to equilibrium should be established in preliminary experiments by sampling at various time points until the concentration plateaus.[7]

-

-

Phase Separation:

-

Separate the undissolved solid from the solution by centrifugation at a high speed, followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF). This step is critical to avoid overestimation of solubility due to the presence of fine particles.[8]

-

-

Quantification:

-

Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately determine the solubility.

-

Dissociation Constant (pKa)

Theoretical Background and Importance: The pKa value indicates the strength of an acid or a base and determines the extent of ionization of a molecule at a given pH. For 1-(4-Fluorophenyl)-5-cyanophthalan, which does not possess strongly acidic or basic functional groups, the pKa is not expected to be a dominant factor in its aqueous solubility profile under typical physiological or chromatographic pH ranges. However, a predictive analysis is still valuable.

Predicted pKa Data:

| Parameter | Predicted Value | Method |

| pKa | Not predicted to have a significant pKa in the aqueous range of 1-14 | In-silico prediction based on the absence of ionizable functional groups |

Experimental Protocol: Potentiometric Titration (as per OECD Guideline 112)

While not expected to yield a pKa in the aqueous range, this protocol outlines the standard procedure.[9][10][11]

Protocol Steps:

-

Solution Preparation:

-

Dissolve a precisely weighed amount of the compound in a suitable solvent, typically a mixture of water and a co-solvent like methanol or acetonitrile if aqueous solubility is low.

-

Ensure the solution is free of dissolved carbon dioxide by purging with an inert gas like nitrogen.

-

-

Titration:

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) using an automated titrator.

-

Record the pH of the solution after each addition of the titrant.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added.

-

The pKa is determined from the inflection point of the titration curve. For a monoprotic acid, the pKa is the pH at which half of the acid has been neutralized.

-

Lipophilicity (logP)

Theoretical Background and Importance: The partition coefficient (P) or its logarithmic form (logP) is a measure of a compound's differential solubility in a biphasic system of an organic solvent (typically n-octanol) and water. It is a key indicator of a drug's ability to cross cell membranes and is a critical parameter in ADME (Absorption, Distribution, Metabolism, and Excretion) studies. For an impurity, logP influences its chromatographic retention and potential for bioaccumulation.

Predicted logP Data:

| Parameter | Predicted Value | Method |

| logP | 3.5 - 4.5 | In-silico prediction (e.g., using ALOGPS, ChemDraw) |

Experimental Protocol: Shake-Flask Method (as per OECD Guideline 107)

This is the traditional and most widely accepted method for logP determination.[12][13][14][15][16]

Protocol Steps:

-

Solvent Preparation:

-

Pre-saturate n-octanol with water and water with n-octanol by shaking them together for at least 24 hours, followed by separation of the two phases.

-

-

Partitioning:

-

Dissolve a known amount of 1-(4-Fluorophenyl)-5-cyanophthalan in one of the pre-saturated phases.

-

Add a known volume of the other pre-saturated phase to a flask.

-

Shake the flask for a sufficient time to allow for partitioning equilibrium to be reached (this should be determined experimentally).

-

-

Phase Separation and Quantification:

-

Allow the two phases to separate completely, aided by centrifugation if necessary.

-

Carefully sample each phase and determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical technique like HPLC-UV.

-

-

Calculation:

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of P.

-

Melting Point

Theoretical Background and Importance: The melting point of a crystalline solid is the temperature at which it changes state from solid to liquid. It is a fundamental physical property that provides an indication of the purity of a compound. A sharp melting point range is characteristic of a pure substance, while impurities tend to broaden and depress the melting point.

Predicted Melting Point Data:

| Parameter | Predicted Value (°C) | Method |

| Melting Point | 130 - 150 | In-silico prediction (e.g., using ACD/Labs Percepta) |

Experimental Protocol: Capillary Melting Point Method

This is a simple and widely used technique for determining the melting point of a solid.[17][18][19][20][21]

Protocol Steps:

-

Sample Preparation:

-

Measurement:

-

Place the capillary tube in a melting point apparatus.

-

Heat the sample slowly, at a rate of 1-2 °C per minute near the expected melting point, to ensure accurate determination.[18]

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has melted (completion of melting). This range is the melting point of the compound.[18]

-

Stability Profile

The stability of a pharmaceutical impurity is crucial for establishing appropriate storage conditions for reference standards and for developing stability-indicating analytical methods. Forced degradation studies are employed to understand the degradation pathways of a substance under various stress conditions.

Forced Degradation Studies: Forced degradation studies on Citalopram have shown that it is susceptible to degradation under hydrolytic (acidic and basic), oxidative, and photolytic conditions.[22][23] While specific data for 1-(4-Fluorophenyl)-5-cyanophthalan is not readily available, it is reasonable to infer that it may exhibit some sensitivity to similar conditions, particularly strong acid or base hydrolysis of the nitrile group.

Stability-Indicating HPLC Method: A robust stability-indicating HPLC method is essential to separate the intact impurity from any potential degradation products. Such a method should be developed and validated according to ICH guidelines. A typical reversed-phase HPLC method would involve a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[24][25][26] The method must be able to resolve 1-(4-Fluorophenyl)-5-cyanophthalan from Citalopram and other known impurities and degradation products.

Conclusion

This technical guide has provided a comprehensive examination of the critical physicochemical properties of 1-(4-Fluorophenyl)-5-cyanophthalan. While direct experimental data for this specific impurity is scarce, we have leveraged established analytical principles, in-silico predictions, and detailed experimental protocols to build a robust understanding of its behavior. The provided methodologies for determining solubility, pKa, logP, and melting point are grounded in authoritative guidelines and best practices, offering a practical resource for researchers and scientists in the pharmaceutical industry. A thorough characterization of such impurities is a cornerstone of modern drug development, ensuring the quality, safety, and efficacy of therapeutic products.

References

- 1. Citalopram EP Impurity C | 372941-54-3 | SynZeal [synzeal.com]

- 2. synthinkchemicals.com [synthinkchemicals.com]

- 3. vivanls.com [vivanls.com]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. pharmatutor.org [pharmatutor.org]

- 6. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 7. who.int [who.int]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 13. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 15. LogP / LogD shake-flask method [protocols.io]

- 16. researchgate.net [researchgate.net]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. jk-sci.com [jk-sci.com]

- 19. library.aocs.org [library.aocs.org]

- 20. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 21. waxpedia.org [waxpedia.org]

- 22. scielo.br [scielo.br]

- 23. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 24. Development and optimization of an HPLC analysis of citalopram and its four nonchiral impurities using experimental design methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. tijer.org [tijer.org]

- 26. ijpsr.com [ijpsr.com]

An In-Depth Technical Guide to the Solubility of 1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the solubility of 1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile, a key intermediate in the synthesis of the selective serotonin reuptake inhibitor (SSRI), Citalopram.[1][2] Understanding the solubility of this intermediate is critical for its efficient synthesis, purification, and handling during the drug manufacturing process. This document will delve into the physicochemical properties of the compound, theoretical considerations for its solubility in various organic solvents, and a detailed experimental protocol for its determination.

Introduction: The Significance of Solubility in Pharmaceutical Synthesis

The solubility of a pharmaceutical intermediate like this compound is a fundamental parameter that influences several aspects of process chemistry and drug development. Key considerations include:

-

Reaction Kinetics and Yield: The rate and extent of a chemical reaction are often dependent on the concentration of the reactants in solution. Poor solubility can lead to slower reaction times and reduced yields.

-

Purification and Crystallization: The choice of solvent for crystallization is dictated by the solubility of the compound at different temperatures. A suitable solvent will allow for high recovery of the pure compound upon cooling.

-

Process Efficiency and Cost: Inefficient dissolution can lead to larger solvent volumes, increased energy consumption, and longer processing times, all of which contribute to higher manufacturing costs.

-

Analytical Method Development: Accurate solubility data is essential for developing analytical methods, such as High-Performance Liquid Chromatography (HPLC), for monitoring reaction progress and assessing purity.

This guide will provide the foundational knowledge for researchers to effectively work with this compound and make informed decisions regarding solvent selection.

Physicochemical Properties of this compound

Understanding the inherent physicochemical properties of a compound is the first step in predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₀FNO | [2][3] |

| Molecular Weight | 239.24 g/mol | [3] |

| Appearance | Solid (form may vary) | [3] |

| CAS Number | 64169-67-1 | [2][3] |

The structure of this compound, characterized by a fluorophenyl group, a dihydroisobenzofuran core, and a nitrile group, suggests a molecule with moderate polarity. The presence of the polar nitrile and ether functionalities, combined with the largely nonpolar aromatic rings, indicates that its solubility will be highly dependent on the nature of the organic solvent.

Theoretical Framework for Predicting Solubility

While experimental determination is the gold standard, a theoretical understanding of solute-solvent interactions can guide the selection of appropriate solvents. The principle of "like dissolves like" is a useful starting point.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding. While the target molecule does not have strong hydrogen bond donors, the oxygen and nitrogen atoms can act as acceptors. Therefore, some solubility in these solvents is expected.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents have permanent dipoles but do not donate hydrogen bonds. The polarity of these solvents will likely lead to favorable dipole-dipole interactions with the polar functionalities of the intermediate, suggesting good solubility.

-

Nonpolar Solvents (e.g., Toluene, Hexane): These solvents primarily interact through weaker van der Waals forces. The large nonpolar surface area of the aromatic rings in the intermediate suggests that it will have some solubility in these solvents, although likely less than in polar aprotic solvents.

The final drug, Citalopram, and its hydrobromide salt are known to be soluble in ethanol and sparingly soluble in water.[4][5] While not the same molecule, this provides a clue that the core structure has some affinity for polar protic solvents.

Experimental Determination of Solubility: A Step-by-Step Protocol

The most reliable method for determining the equilibrium solubility of a compound is the shake-flask method.[6][7] This method involves equilibrating an excess of the solid compound with the solvent of interest at a constant temperature.

Materials and Equipment

-

This compound (solid)

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, toluene, hexane)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Shaking incubator or orbital shaker with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Workflow for solubility determination via the shake-flask method.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

To each vial, add a precise volume of the selected organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to ensure that equilibrium is reached. It is advisable to perform a time-to-equilibrium study beforehand to confirm the required duration.

-

-

Sample Collection and Preparation:

-

Remove the vials from the shaker and allow them to stand undisturbed for a sufficient time for the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter to remove any undissolved particles.

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

-

-

Quantification by HPLC:

-

Prepare a series of calibration standards of this compound of known concentrations.

-

Analyze the calibration standards and the diluted samples by HPLC.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original, undiluted supernatant by applying the dilution factor. This value represents the solubility of the compound in the specific solvent at the experimental temperature.

-

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise manner, typically in a table format.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

| Solvent | Solvent Class | Solubility (mg/mL) |

| Methanol | Polar Protic | [Experimental Value] |

| Ethanol | Polar Protic | [Experimental Value] |

| Acetone | Polar Aprotic | [Experimental Value] |

| Acetonitrile | Polar Aprotic | [Experimental Value] |

| Toluene | Nonpolar | [Experimental Value] |

| Hexane | Nonpolar | [Experimental Value] |

The results can then be interpreted in the context of the theoretical predictions. For instance, higher solubility in polar aprotic solvents would confirm the importance of dipole-dipole interactions for the dissolution of this compound. This information is invaluable for selecting appropriate solvents for synthesis, purification, and formulation.

Conclusion

While publicly available quantitative data on the solubility of this compound in organic solvents is limited, this guide provides a robust framework for its determination. By understanding the physicochemical properties of the compound and applying the detailed experimental protocol, researchers can generate the necessary data to optimize their processes. The principles and methodologies outlined herein are fundamental to good scientific practice in the field of drug development and will empower researchers to handle this important pharmaceutical intermediate with confidence and efficiency.

References

- 1. This compound | 64169-67-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. This compound - Acanthus Research [acanthusresearch.com]

- 3. This compound [cymitquimica.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Citalopram | C20H21FN2O | CID 2771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Solubility determination of compounds of pharmaceutical interest [diposit.ub.edu]

A Technical Guide to 1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile: Synthesis, Characterization, and Application

Abstract

This technical guide provides an in-depth analysis of 1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile, a pivotal chemical intermediate in the synthesis of selective serotonin reuptake inhibitors (SSRIs). The document is structured to serve researchers, chemists, and pharmaceutical development professionals, offering a comprehensive overview of the compound's physicochemical properties, established synthetic protocols, analytical characterization methods, and its critical role in the production of Citalopram and its S-enantiomer, Escitalopram. By elucidating the causality behind experimental choices and grounding protocols in established chemical principles, this guide aims to be an authoritative resource for professionals engaged in antidepressant drug development and manufacturing.

Compound Identification and Physicochemical Properties

This compound, also known as 5-Cyano-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran, is a key advanced intermediate in pharmaceutical manufacturing. Its identity and core properties are fundamental to its handling, reaction optimization, and quality control.

The molecular formula of the compound is C₁₅H₁₀FNO, and it has a molecular weight of approximately 239.24 g/mol .[1][2] It typically presents as a white to off-white or light yellow solid, crystalline powder, or neat substance.[2]

| Property | Value | Source(s) |

| IUPAC Name | 1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile | [1] |

| CAS Number | 64169-67-1 | [1][3][4] |

| Molecular Formula | C₁₅H₁₀FNO | [1][3][4] |

| Molecular Weight | 239.24 g/mol | [1][2] |

| Appearance | White to light yellow powder/crystal | |

| Purity | >95.0% (GC) | |

| Melting Point | 98.0 to 102.0 °C | |

| Storage | +5°C or 2-8°C Refrigerator | [1][2] |

A comprehensive list of synonyms includes 1-(4-Fluorophenyl)-1,3-dihydro-5-isobenzofurancarbonitrile, 1-(4-Fluorophenyl)-5-cyanophthalan, and LU 17-046.[1][4]

Strategic Importance in Pharmaceutical Synthesis

The primary significance of this compound lies in its role as a direct precursor to Citalopram, a widely prescribed SSRI for the treatment of major depressive disorder.[5] Citalopram itself is chemically named 1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile.[6][7]

The synthesis of Citalopram from this intermediate involves a crucial alkylation step. The carbon atom at the 1-position of the isobenzofuran ring, which already bears the 4-fluorophenyl group, is deprotonated to form a nucleophilic anion. This anion is then reacted with a 3-(dimethylamino)propyl halide (typically the chloride) to append the side chain, yielding the final active pharmaceutical ingredient (API).[8]

This synthetic approach is highly valued in pharmaceutical manufacturing for its efficiency and convergence, allowing for the late-stage introduction of the amine side chain.

Synthetic Methodology: A Validated Protocol

The preparation of this compound is a multi-step process that demands precise control over reaction conditions to ensure high yield and purity. While various routes exist, a common and scalable approach begins with simpler phthalide precursors.

Expert Insight: Rationale for the Synthetic Route

The choice of starting materials and reagents is dictated by principles of atom economy, scalability, and the need to avoid undesirable side reactions. For instance, the conversion of a bromo- or chloro-phthalane derivative to the nitrile is a critical step. While classic methods might use harsh reagents like copper cyanide in high-boiling solvents, modern adaptations may employ palladium-catalyzed cyanation reactions, which offer milder conditions and higher functional group tolerance, though at a potentially higher cost.[8] The protocol outlined below represents a robust and commonly cited pathway.

Step-by-Step Synthesis Protocol

This protocol describes the conversion of a 5-halophthalane derivative to the target nitrile.

-

Reaction Setup:

-

To a dry, inert-atmosphere reaction vessel equipped with a magnetic stirrer, reflux condenser, and thermometer, add the starting material, 1-(4-fluorophenyl)-5-bromo-1,3-dihydroisobenzofuran.

-

Add a suitable solvent, such as N,N-Dimethylformamide (DMF) or acetonitrile.[8]

-

Scientist's Note: The choice of solvent is critical. DMF is an excellent polar aprotic solvent that effectively solubilizes the reactants and cyanide salts, but its high boiling point can complicate product isolation. Acetonitrile offers a lower boiling point for easier removal.

-

-

Cyanation Reaction:

-

Add copper(I) cyanide (CuCN) or a combination of potassium cyanide (KCN) and a catalyst to the mixture.[8] The amount should be in slight molar excess relative to the bromo- Citalopram is a selective, centrally acting serotonin (5-hydroxytryptamine; 5HT) reuptake inhibitor having antidepressant activity. This activity has been described, e.g., in J. Hyttel, Prog. Neuro-Psychopharmacol. & Biol. Psychiat., 1982, 6, 277-295 and A. Gravem, Acta Psychiatr. Scand., 1987, 75, 478-486.[9]

-

Heat the reaction mixture to reflux (temperature will depend on the solvent choice) and maintain for several hours (e.g., 8 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[8]

-

-

Work-up and Isolation:

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water to precipitate the crude product and quench the reactive cyanide species.

-

Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate.[8]

-

Combine the organic layers and wash sequentially with water and brine to remove residual solvent and inorganic salts.

-

Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

-

-

Purification:

-

The crude solid is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) or by column chromatography on silica gel to afford the final product as a pure, crystalline solid.

-

Analytical Characterization and Quality Control

To ensure the identity, purity, and quality of this compound, a suite of analytical techniques is employed. These methods form a self-validating system, where orthogonal techniques confirm the results of one another.

| Technique | Purpose | Expected Results |

| ¹H-NMR | Structural Confirmation | Provides information on the number and environment of protons, confirming the arrangement of the aromatic and aliphatic parts of the molecule.[1] |

| Mass Spectrometry (MS) | Molecular Weight Verification | The molecular ion peak should correspond to the calculated molecular weight (239.24 Da).[1] |

| Gas Chromatography (GC) | Purity Assessment | Determines the percentage purity of the compound and identifies any volatile impurities. |

| Melting Point | Purity Indication | A sharp melting point within a narrow range (e.g., 98.0-102.0 °C) indicates high purity. |

| FT-IR Spectroscopy | Functional Group Identification | Shows characteristic absorption bands for the nitrile (C≡N) group, the C-O-C ether linkage, and the aromatic C-H and C-F bonds. |

graph "QC_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];"Start" [label="Synthesized Batch", shape=invhouse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Purity" [label="Purity Check (GC)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "Identity" [label="Identity Confirmation", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "NMR" [label="¹H-NMR", fillcolor="#FFFFFF", fontcolor="#202124"]; "MS" [label="Mass Spec", fillcolor="#FFFFFF", fontcolor="#202124"]; "FTIR" [label="FT-IR", fillcolor="#FFFFFF", fontcolor="#202124"]; "Result" [label="Pass/Fail Decision", shape=octagon, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; "End" [label="Batch Release", shape=house, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "Purity"; "Purity" -> "Identity" [label="If >95% Pure"]; "Identity" -> "NMR"; "Identity" -> "MS"; "Identity" -> "FTIR"; {"NMR", "MS", "FTIR"} -> "Result" [label="Compare to Reference"]; "Result" -> "End" [label="If Pass"]; }

Safety, Handling, and Storage

Proper handling and storage are paramount for maintaining the integrity of the compound and ensuring laboratory safety.

-

Hazard Statements: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled (H302 + H312 + H332). It is also known to cause skin and serious eye irritation (H315, H319).

-

Precautionary Measures: Use only in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Avoid breathing dust and wash hands thoroughly after handling.

-

Storage: The material should be stored in a tightly sealed container in a refrigerator at temperatures between +5°C and 2-8°C.[1][2]

References

- 1. This compound | CAS Number 64169-67-1 [klivon.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound - Acanthus Research [acanthusresearch.com]

- 4. This compound [cymitquimica.com]

- 5. Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1-(3-(Dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile monohydrobromide | C20H22BrFN2O | CID 23657881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. asianpubs.org [asianpubs.org]

- 9. US6753433B2 - Process for the preparation of 1-(3-dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile - Google Patents [patents.google.com]

The Unseen Players: A Technical Guide to the Biological Activity of Citalopram Intermediates

For researchers, scientists, and drug development professionals, a comprehensive understanding of an active pharmaceutical ingredient (API) extends beyond its final form. The synthetic route, populated by a series of chemical intermediates, can hold crucial information regarding potential biological activities, toxicological profiles, and even opportunities for novel therapeutic agents. This guide provides an in-depth exploration of the biological landscape of the intermediates in the synthesis of citalopram, a widely prescribed selective serotonin reuptake inhibitor (SSRI).

While the pharmacological profile of citalopram and its metabolites is well-documented, the biological activities of its synthetic precursors remain largely uncharted territory in publicly available literature. This guide, therefore, serves a dual purpose: to consolidate what is known and to provide a practical framework for the investigation of these "unseen players." We will delve into the established synthesis of citalopram, characterize its key intermediates, and, through the lens of structure-activity relationships (SAR), infer their potential for biological interactions. Crucially, we will also provide detailed experimental protocols for the direct assessment of their activity at the serotonin transporter (SERT), empowering researchers to fill the existing knowledge gaps.

Citalopram: A Selective Serotonin Reuptake Inhibitor

Citalopram exerts its antidepressant effects by selectively inhibiting the reuptake of serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft, thereby increasing the concentration of this neurotransmitter available to bind to postsynaptic receptors.[1] This action is primarily mediated through its high-affinity binding to the serotonin transporter (SERT).[2] The therapeutic efficacy of citalopram is predominantly attributed to its (S)-enantiomer, escitalopram.[3]

The Synthetic Pathway: Unveiling the Intermediates

The synthesis of citalopram involves a multi-step process, with several key intermediates. A common synthetic route starts from 5-cyanophthalide.[4]

Diagram: Simplified Synthetic Pathway of Citalopram

Caption: A simplified schematic of a common synthetic route to citalopram, highlighting key intermediates.

Key Intermediate: 5-Cyanophthalide

Chemical Structure and Properties:

-

IUPAC Name: 1-oxo-1,3-dihydroisobenzofuran-5-carbonitrile

-

CAS Number: 82104-74-3

-

Molecular Formula: C₉H₅NO₂

-

Molecular Weight: 159.14 g/mol

Known Biological Activity and Toxicology:

| Toxicological Data for 5-Cyanophthalide | |

| Acute Oral Toxicity (LD50, rat) | 2172.98 mg/kg |

| Hazard Statements | Harmful if swallowed, in contact with skin, or if inhaled. |

| Precautionary Statements | Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection. |

Data sourced from safety data sheets.[1]

Inferred Biological Activity (SAR-based):

Based on its structure, 5-cyanophthalide lacks the key pharmacophoric features of citalopram responsible for high-affinity SERT binding. Specifically, it does not possess the tertiary amine side chain which is crucial for interaction with the transporter. Therefore, it is highly unlikely that 5-cyanophthalide exhibits significant direct activity at the serotonin transporter.

Key Intermediate: 4-(4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl)-3-(hydroxymethyl)benzonitrile

Chemical Structure and Properties:

-

CAS Number: 103146-26-5

-

Molecular Formula: C₂₀H₂₃FN₂O₂

-

Molecular Weight: 342.41 g/mol

Known Biological Activity and Toxicology: